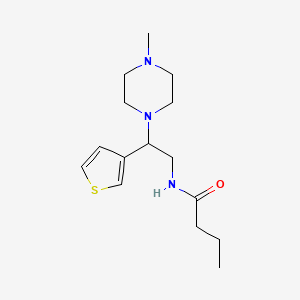

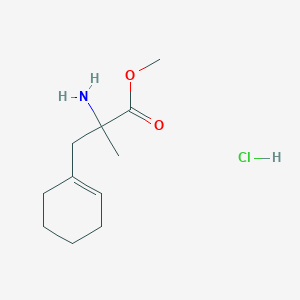

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit selective inhibition of the protein kinase BTK, which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of thiophene-2-carboxaldehyde derivatives, including 2-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, has shown promising antibacterial, antifungal, and anticancer activities. These compounds have been characterized for their binding kinetics with human serum albumin (HSA) through optical spectroscopic studies, indicating their potential pharmacokinetic mechanisms and less toxic nature (Shareef et al., 2016).

Anticonvulsant Activity

A study on hybrid compounds derived from propanamides and butanamides has identified compounds with significant anticonvulsant activities. These compounds, incorporating elements similar to this compound, demonstrated broad spectra of activity across various preclinical seizure models. The highest protection was observed in specific derivatives, highlighting their potential as new antiepileptic drugs with a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Chemical Synthesis and Tautomeric Structures

Research on the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes has been conducted. These studies involve the synthesis of compounds using Gewald’s methodology and their characterization through elemental analysis and spectral methods. The solvatochromic behavior and tautomeric structures of these dyes in various solvents have been evaluated, contributing to the understanding of their chemical properties and applications (Karcı & Karcı, 2012).

Catalytic Applications

The use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives has been explored. This research demonstrates the efficiency of such catalysts in the synthesis of various derivatives through condensation reactions, showcasing the potential of utilizing similar compounds in catalytic processes for organic synthesis (Niknam et al., 2013).

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OS/c1-3-4-15(19)16-11-14(13-5-10-20-12-13)18-8-6-17(2)7-9-18/h5,10,12,14H,3-4,6-9,11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEHBGXKHTZDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)

![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)

![N-(2,5-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2743632.png)

![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)

![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)

![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)

![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)